molecular formula C4H7N B1205568 Aziridine, 1-ethenyl- CAS No. 5628-99-9

Aziridine, 1-ethenyl-

Cat. No. B1205568
CAS RN: 5628-99-9
M. Wt: 69.11 g/mol
InChI Key: VZNJDNKFUXILTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-vinylaziridine is a vinylaziridine that consists of aziridine having a single vinyl group located at position 1. It is a vinylaziridine and a member of 1-vinylaziridines.

Scientific Research Applications

Asymmetric Catalytic Aziridination

"Aziridine, 1-ethenyl-" is utilized in asymmetric catalytic aziridination reactions. This process involves the reaction of N-dianisylmethylimines with ethyl diazoacetate, using chiral catalysts derived from triphenylborate and ligands like VANOL and VAPOL. These catalysts are effective for asymmetric induction, achieving up to 400 turnovers with high enantiomeric excess (ee) in the aziridine product. This method allows for the production of N-H-aziridines with excellent yields and can be activated with various groups for further transformations (Lu, Zhang, & Wulff, 2007).

Ring-opening Reactions

Aziridines, including "Aziridine, 1-ethenyl-", undergo ring-opening reactions which are a cornerstone of their reactivity. These reactions can be initiated by electrophilic or nucleophilic reagents, leading to various synthetic applications. The ring-opening reactions of aziridines are key to their utility as synthetic intermediates, making them valuable in organic synthesis (Florio & Luisi, 2010).

Immunomodulatory Properties

Certain aziridine compounds have shown immunomodulatory properties. Studies on specific aziridine derivatives demonstrate their potential to stimulate human lymphocyte proliferation and interleukin secretion in vitro. These properties suggest that aziridines could be used to enhance non-specific cell-mediated immune responses (Baba Ahmed et al., 2008).

Catalytic Applications

Aziridines serve as ligands in catalytic processes, such as in palladium-catalyzed asymmetric allylic alkylation. New types of chiral S,N-ligands based on aziridine sulfides have been synthesized, demonstrating excellent yields and stereoselectivity in certain catalytic reactions (Braga et al., 2004).

properties

CAS RN

5628-99-9

Product Name

Aziridine, 1-ethenyl-

Molecular Formula

C4H7N

Molecular Weight

69.11 g/mol

IUPAC Name

1-ethenylaziridine

InChI

InChI=1S/C4H7N/c1-2-5-3-4-5/h2H,1,3-4H2

InChI Key

VZNJDNKFUXILTJ-UHFFFAOYSA-N

SMILES

C=CN1CC1

Canonical SMILES

C=CN1CC1

Other CAS RN

5628-99-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aziridine, 1-ethenyl-
Reactant of Route 2
Aziridine, 1-ethenyl-
Reactant of Route 3
Aziridine, 1-ethenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.